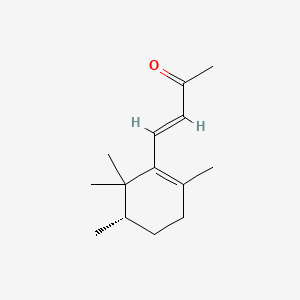

(-)-beta-Irone

説明

Structure

3D Structure

特性

CAS番号 |

132437-11-7 |

|---|---|

分子式 |

C14H22O |

分子量 |

206.32 g/mol |

IUPAC名 |

(E)-4-[(5S)-2,5,6,6-tetramethylcyclohexen-1-yl]but-3-en-2-one |

InChI |

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11H,6-7H2,1-5H3/b9-8+/t11-/m0/s1 |

InChIキー |

BGKCUGPVLVNPSG-FBOQAHMBSA-N |

異性体SMILES |

C[C@H]1CCC(=C(C1(C)C)/C=C/C(=O)C)C |

正規SMILES |

CC1CCC(=C(C1(C)C)C=CC(=O)C)C |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Beta Irone

Chemical Synthesis Approaches

The chemical synthesis of irones, including the beta-isomer, is a field marked by challenges in controlling both regioselectivity and stereoselectivity. Researchers have developed various strategies to navigate these complexities, from direct cyclization reactions to more elaborate multi-step sequences.

Cyclization Reactions for Irone Isomer Production

The foundational method for producing the core irone structure involves the cyclization of an acyclic precursor, most commonly a derivative of pseudoionone (B86502). This approach, while effective at forming the cyclohexene (B86901) ring, often results in a mixture of α-, β-, and γ-irone isomers.

Acid-Catalyzed Cyclization of Pseudoionone Derivatives

The acid-catalyzed cyclization of pseudoionone derivatives is a well-established method for synthesizing the carbon skeleton of irones. perfumerflavorist.comwpmucdn.com The most common precursor for irone synthesis is methyl-pseudoionone (specifically, 3,6,10-trimethylundeca-3,5,9-trien-2-one). ksu.edu.sa The reaction is initiated by protonation of the carbonyl group, followed by an intramolecular electrophilic attack from a double bond in the side chain to form the six-membered ring. wpmucdn.com

A variety of acids are employed as catalysts, with the choice of acid being a critical factor in determining the final product distribution. perfumerflavorist.comksu.edu.sa Strong mineral acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are frequently used. wpmucdn.comksu.edu.sa The mechanism involves the formation of a carbocation intermediate after the initial ring closure, which can then eliminate a proton from different adjacent carbons to yield the various isomers. wpmucdn.com For example, cyclization of methyl-pseudoionone isomers can afford β-irone, though often contaminated with a significant amount of the α-isomer. ksu.edu.sa

Isomer Distribution and Selectivity Control in Chemical Routes

Controlling the distribution of isomers is a primary challenge in irone synthesis via cyclization. The ratio of α- and β-isomers is highly dependent on the reaction conditions, particularly the type and concentration of the acid catalyst. ksu.edu.sagoogle.com

Generally, weaker acids or more controlled conditions tend to favor the formation of the kinetically controlled product, α-irone. wpmucdn.comgoogle.com For instance, using 85% phosphoric acid primarily yields α-ionone from pseudoionone, a principle that extends to irone synthesis. perfumerflavorist.com Conversely, stronger acids like concentrated sulfuric acid, or the application of higher temperatures, promote the rearrangement of the α-isomer to the thermodynamically more stable β-isomer. perfumerflavorist.comgoogle.com However, these conditions often lead to low selectivity, producing inseparable mixtures. ksu.edu.sa

One study optimized the cyclization of 9,10-cyclomethylene pseudoionones using chlorosulfonic acid at -70 °C, achieving a combined irone yield of 90.1%. ciac.jl.cn The resulting isomer distribution, determined by gas chromatography, highlights the typical challenge of selectivity in these reactions. ciac.jl.cn

| Isomer | Content (%) |

|---|---|

| α-Irone | 60.2 |

| β-Irone | 29.0 |

| γ-Irone | 8.0 |

This data underscores that while high conversion can be achieved, obtaining a single isomer, particularly β-irone, in high purity through direct cyclization remains a significant synthetic hurdle. ksu.edu.saciac.jl.cn

Multi-step Synthetic Pathways to Enantiomerically Enriched (-)-beta-Irone

To overcome the selectivity issues of direct cyclization and to access specific enantiomers like this compound, more intricate, multi-step synthetic routes have been devised. These pathways often start from a racemic mixture of a readily available isomer, such as α-irone, and employ stereoselective reactions to isolate the desired enantiomer. academie-sciences.frresearchgate.net

Epoxide Intermediates and Reductive Opening Strategies

A key strategy for the enantioselective synthesis of irones involves the use of epoxide intermediates. academie-sciences.frrsc.org Starting with a commercial mixture of α-irone isomers ("Irone alpha"), epoxidation is carried out using a peroxy acid, such as 3-chloroperbenzoic acid (m-CPBA). academie-sciences.fr This reaction yields diastereomeric epoxides, which can often be separated by column chromatography or crystallization. academie-sciences.fr

Once the desired epoxide diastereomer is isolated, the next crucial step is a reductive opening of the oxirane ring. rsc.orgcnr.it This is typically accomplished using a strong reducing agent like lithium aluminium hydride (LiAlH₄). rsc.org The reduction of the epoxide leads to the formation of diastereomeric diols. rsc.orgcnr.it For example, the LiAlH₄ reduction of epoxy trans-α-irone results in a mixture of two corresponding diols, which can be separated by chromatography. rsc.orgcnr.it This transformation is a critical step as it sets up the molecule for enzymatic resolution to achieve enantiomeric separation. researchgate.net

Conversion of Enantiopure Intermediates to this compound

With diastereomerically pure diols in hand, the subsequent step involves kinetic resolution to separate the enantiomers. This is often achieved through enzyme-mediated acetylation, using a lipase (B570770) such as Lipase PS from Pseudomonas cepacia. researchgate.netcnr.it The enzyme selectively acetylates one enantiomer of the diol, leaving the other enantiomer as the unreacted alcohol. researchgate.net This allows for the separation of the acetylated and unacetylated diols, which now possess high enantiomeric purity. cnr.it

The synthesis of (-)-β-irone can be achieved from the enantiomerically pure intermediates derived from epoxy-α-irones. researchgate.net Following the enzymatic resolution and separation of the corresponding diols, a series of chemical transformations are required. While the direct conversion pathway to (-)-β-irone from these specific intermediates involves several steps, the general principle relies on manipulating the functional groups of the resolved chiral building blocks. The process typically involves protecting group chemistry and oxidation/reduction steps to transform the resolved diol into the final target ketone structure of (-)-β-irone. This approach, leveraging epoxide formation, reductive opening, and enzymatic resolution, provides a reliable, albeit lengthy, pathway to obtaining specific, highly valuable irone enantiomers. researchgate.netrsc.org

Role of Specific Reagents and Catalysts in Stereoselective Transformations

The stereoselective synthesis of this compound, a valuable fragrance component, relies heavily on the use of specific reagents and catalysts to control the formation of its chiral centers. Organocatalysis and metal-based catalysis are two prominent strategies employed to achieve high enantioselectivity.

Multifunctional thiourea-based (S)-valine derivatives have proven to be effective organocatalysts in the stereoselective reduction of β-trifluoromethyl-substituted nitroalkenes, which are precursors to chiral amines. unimi.it These catalysts can promote reactions with up to 97% enantiomeric excess (ee). unimi.it Similarly, thiourea-based cinchona-derived bifunctional catalysts have been used for the stereoselective addition of 1,3-diketones to nitroacrylates, achieving up to 93% ee. unimi.it Chiral phosphoric acids have also been utilized as catalysts in the asymmetric N-alkylation of indoles with in situ generated cyclic α-diaryl-substituted N-acyl imines, yielding products with up to 98% ee. researchgate.net

In the realm of metal catalysis, iron complexes have gained attention due to their low toxicity and abundance. mdpi.com For instance, FeCl3 has been used to catalyze the highly stereoselective cross-coupling of Grignard reagents with enol carbamates. scispace.com Chiral iridium catalysts are instrumental in producing homoallylic alcohols with all-carbon quaternary stereocenters in high yields and diastereoselectivity. tdx.cat Furthermore, Co(II)-based metalloradical systems have been developed for the asymmetric cyclopropanation of alkenes with donor-substituted diazo reagents, affording cyclopropane (B1198618) compounds with effective control over both diastereoselectivity and enantioselectivity. bc.edu

The following table summarizes the role of various catalysts in the synthesis of chiral intermediates relevant to this compound:

| Catalyst/Reagent | Transformation | Stereoselectivity | Reference |

| Multifunctional thiourea-based (S)-valine derivative | Stereoselective reduction of β-trifluoromethyl-substituted nitroalkenes | Up to 97% ee | unimi.it |

| Thiourea-based cinchona-derived bifunctional catalyst | Stereoselective addition of 1,3-diketones to nitroacrylates | Up to 93% ee | unimi.it |

| Chiral phosphoric acid | Asymmetric N-alkylation of indoles | Up to 98% ee | researchgate.net |

| FeCl3 | Stereoselective cross-coupling of Grignard reagents and enol carbamates | High E/Z selectivity | scispace.com |

| Chiral Iridium catalysts | Formation of homoallylic alcohols with all-carbon quaternary stereocenters | High diastereoselectivity and enantioselectivity | tdx.cat |

| Co(II)-based metalloradical system | Asymmetric cyclopropanation of alkenes | High diastereoselectivity and enantioselectivity | bc.edu |

Biocatalytic and Chemo-enzymatic Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure compounds like this compound. nih.gov Enzymes, particularly lipases, are widely used due to their high regio-, chemo-, and enantioselectivity in resolving racemic mixtures without the need for cofactors. nih.gov

Enzyme-Mediated Resolution of Racemic Irone Precursors

The enzymatic kinetic resolution of racemic precursors is a cornerstone of chemo-enzymatic approaches to this compound. This strategy takes advantage of the differential reaction rates of enantiomers with an enzyme, allowing for the separation of a racemic mixture into its constituent enantiomers. dicp.ac.cn

Lipase from Pseudomonas cepacia (Lipase PS) is a highly effective biocatalyst for the kinetic resolution of irone precursors. academie-sciences.frcnr.itresearchgate.net It is frequently used in acetylation reactions with vinyl acetate (B1210297) as the acyl donor. academie-sciences.frcnr.itresearchgate.net For example, the lipase PS-mediated acetylation of racemic 4,5-dihydro-5-hydroxy-trans-α-irols allows for the separation of the diastereoisomers, which are key intermediates in the synthesis of (-)- and (+)-β-irones. researchgate.net This enzymatic step results in the formation of enantiomerically pure allylic acetate esters and the corresponding unreacted alcohols. researchgate.net

The efficiency of Lipase PS-mediated acetylation is highlighted in the resolution of various irone-related alcohols. The enzyme can rapidly acetylate a mixture of (9R)-diastereoisomers, leaving the (9S)-alcohol stereoisomers unreacted. academie-sciences.fr This process has been successfully applied to separate cis- and trans-α-irone derivatives. academie-sciences.fr

The following table details the application of Lipase PS in the resolution of irone precursors:

| Substrate | Enzyme | Reaction | Products | Enantiomeric Excess (ee) | Reference |

| (±)-4,5-dihydro-5-hydroxy-trans-α-irols | Lipase PS | Acetylation with vinyl acetate | Enantiomerically pure allylic acetate esters and unreacted alcohols | High | researchgate.net |

| Racemic α-irols | Lipase PS | Acetylation | (9R)-α-irol acetates and (9S)-α-irols | Enantiopure | academie-sciences.fr |

| (±)-4,5-epoxy-4,5-dihydro-cis-α-irone derived allylic alcohols | Lipase PS (Amano) | Kinetic resolution | Enantiomerically pure precursors | High | researchgate.net |

Kinetic resolution is a versatile strategy for obtaining enantiomerically pure intermediates for this compound synthesis. academie-sciences.frcnr.it Lipases are the most commonly employed enzymes for this purpose, catalyzing the resolution of racemic alcohols through enantioselective acylation or hydrolysis. nih.govrsc.org

One key application is the resolution of racemic epoxides, which are important precursors. For instance, the LiAlH4 reduction of (±)-4,5-epoxy-4,5-dihydro-trans-α-irone yields diastereoisomeric diols, which are then resolved via lipase PS-mediated acetylation. cnr.itresearchgate.net This provides access to both enantiomers of β-irone. cnr.it

The choice of enzyme and reaction conditions can significantly influence the outcome of the resolution. While Lipase PS is highly effective, other lipases, such as Porcine Pancreatic Lipase (PPL), have also been used, sometimes exhibiting different diastereoselectivity. researchgate.net The development of new kinetic resolution methods, including dynamic kinetic resolution (DKR) and parallel kinetic resolution (PKR), offers the potential for higher yields of the desired enantiomer. dicp.ac.cn

Engineered Microbial Production Systems

Metabolic engineering of microorganisms presents a promising avenue for the sustainable and scalable production of this compound. scienceopen.com By introducing heterologous genes into microbial hosts, it is possible to create "cell factories" capable of synthesizing complex molecules from simple carbon sources. annualreviews.org

The heterologous expression of plant-derived genes in microbial hosts like Escherichia coli and Saccharomyces cerevisiae has been explored for the production of irone and its precursors. scienceopen.comresearchgate.net This approach circumvents the limitations of plant extraction, which often suffers from low yields and complex purification processes. scienceopen.com

A key strategy involves the introduction of genes encoding enzymes for the β-carotene biosynthesis pathway, along with a carotenoid cleavage dioxygenase (CCD) to produce ionones, which can be further converted to irones. frontiersin.org For instance, the expression of a promiscuous methyltransferase in engineered E. coli has enabled the production of (-)-cis-α-irone from glucose/glycerol. researchgate.net

The choice of microbial host is critical. E. coli is a popular choice due to its rapid growth and well-understood genetics, but it may lack the ability to perform necessary post-translational modifications. nih.govnexusacademicpublishers.com Yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica are also attractive hosts, as they are more adept at expressing eukaryotic proteins and can be engineered for high-level production. annualreviews.orgfrontiersin.org For example, an engineered Yarrowia lipolytica strain has been reported to produce up to 4 g/L of β-ionone. frontiersin.org

The following table provides an overview of microbial systems engineered for irone or precursor production:

| Microbial Host | Heterologous Genes/Pathway | Product | Titer/Yield | Reference |

| Escherichia coli | Promiscuous methyltransferase/cyclase | (-)-cis-α-irone | Preparative production | researchgate.net |

| Yarrowia lipolytica | Modified Petunia hybrida CCD1 (PhCCD1) | β-ionone | 4 g/L | frontiersin.org |

| Saccharomyces cerevisiae | β-carotene biosynthesis pathway and raspberry RiCCD1 | β-ionone | 0.4 g/L | frontiersin.org |

| Escherichia coli | - | β-ionone | 0.5 g/L | frontiersin.org |

Metabolic Engineering Strategies for Enhanced this compound Biosynthesis

Metabolic engineering has emerged as a powerful tool for the de novo synthesis of valuable natural products like irones in microbial hosts. nih.govresearchgate.net This approach focuses on redesigning the metabolism of microorganisms to enhance the production of target compounds. nih.gov For irone biosynthesis, strategies often involve the heterologous expression of genes encoding key enzymes and the optimization of metabolic pathways to increase the supply of precursors. researchgate.netacs.org

A notable strategy involves engineering Escherichia coli to produce irones from simple carbon sources like glucose. researchgate.net This is achieved by introducing and optimizing a synthetic pathway that mimics and sometimes improves upon natural biosynthetic routes. researchgate.net Key to this is the use of promiscuous enzymes, which can catalyze reactions on non-native substrates, thereby enabling the creation of novel pathways. researchgate.net For instance, a promiscuous methyltransferase can be used to convert psi-ionone, a precursor derived from the engineered lycopene (B16060) biosynthesis pathway, into α-irone and β-irone. researchgate.net

Enhancing the production of irone precursors is a critical aspect of these metabolic engineering efforts. This can involve:

Blocking competing pathways: Genes for pathways that divert precursors away from irone synthesis can be knocked out to increase the metabolic flux towards the desired product. frontiersin.org

Coenzyme regeneration: Ensuring an adequate supply of coenzymes like S-adenosylmethionine (SAM), which is crucial for methyltransferase activity, is essential for high-yield production. researchgate.net

Through fed-batch fermentation processes using these engineered microbes, significant titers of irones can be achieved, offering a sustainable alternative to traditional extraction from iris rhizomes. researchgate.net

Optimization of Promiscuous Enzyme Activity (e.g., Methyltransferases)

The efficiency of promiscuous enzymes is often a bottleneck in engineered biosynthetic pathways. researchgate.net Therefore, optimizing their activity and specificity is a crucial step. Structure-guided enzyme engineering and directed evolution are powerful techniques employed to enhance the performance of these biocatalysts. researchgate.netacs.org

In the context of this compound synthesis, the focus has been on improving methyltransferases that catalyze the final cyclization and methylation step. researchgate.net By analyzing the crystal structure of the enzyme, researchers can identify key amino acid residues in the active site that influence substrate binding and catalytic activity. researchgate.net Site-directed mutagenesis can then be used to create variants with improved properties. researchgate.net

For example, through systematic mutagenesis, the activity and specificity of a promiscuous methyltransferase towards the production of cis-α-irone were improved by over 10,000-fold and 1,000-fold, respectively. researchgate.net This level of optimization is critical for achieving industrially relevant production yields. researchgate.net The selection of optimized enzymes is often guided by a combination of computational modeling and experimental screening. portlandpress.com

The following table summarizes the impact of enzyme engineering on irone production:

| Enzyme Engineering Strategy | Improvement in cis-α-Irone Production | Reference |

| Structure-guided mutagenesis of a promiscuous methyltransferase | >10,000-fold increase in activity | researchgate.net |

| Site-directed mutagenesis of carotenoid cleavage dioxygenase 1 (CCD1) | >2.5-fold increase in α-ionone concentration | researchgate.netacs.org |

These engineered enzymes not only exhibit higher catalytic efficiency but can also show altered product profiles, for instance, favoring the formation of the desired this compound isomer.

Enzymatic Oxidation of Irone Precursors from Natural Sources

An alternative to de novo biosynthesis is the use of enzymes to transform precursors extracted from natural sources, such as iris rhizomes. wits.ac.zaresearchgate.net This biocatalytic approach aims to accelerate the natural aging process of the rhizomes, which traditionally takes several years to develop the characteristic irone aroma. researchgate.net

Oxidoreductases are a class of enzymes that catalyze oxidation-reduction reactions and have shown great potential in the production of irones. europa.eunih.gov Among these, lipoxidases, particularly from soybean, have been successfully used to oxidize irone precursors (iridals) present in fresh iris root homogenates. wits.ac.zaresearchgate.netwits.ac.za

The enzymatic process involves the incubation of macerated fresh orris root with a crude preparation of soybean lipoxidase (B8822775). wits.ac.za This method has been shown to be effective in converting the precursors into α- and γ-irones. researchgate.netwits.ac.za The use of crude enzyme preparations can sometimes be more efficient than purified enzymes, suggesting that other components in the crude extract may play a synergistic role in the bioconversion process. wits.ac.za

The reaction is a complex one, involving the oxidation of iridals, which are naturally occurring precursors in the iris rhizome. wits.ac.za This enzymatic oxidation mimics the natural process but in a significantly shorter timeframe. researchgate.net

To maximize the yield and efficiency of the enzymatic oxidation process, several parameters need to be optimized. wits.ac.zaresearchgate.netmdpi.com Research has focused on fine-tuning the reaction conditions to achieve the highest possible conversion of precursors to irones. wits.ac.za

Key optimization parameters include:

Temperature: The optimal temperature for the enzymatic reaction needs to be determined to ensure maximum enzyme activity and stability. wits.ac.zaresearchgate.net

Enzyme and Substrate Loading: The concentrations of the lipoxidase and the orris root material are critical for efficient conversion. wits.ac.zaresearchgate.net

Cofactors and Additives: The addition of certain minerals, such as manganese chloride and ferrous sulfate, has been found to be important for the bioconversion process. researchgate.netwits.ac.za Organic solvents like dioxane and fatty acids like oleic acid can also influence the reaction. wits.ac.zaresearchgate.net

Incubation Period: The duration of the enzymatic reaction is optimized to achieve maximum product formation. wits.ac.zaresearchgate.net

Agitation and Oxygenation: For larger scale production, ensuring proper mixing and oxygen supply is crucial for the oxidative reaction. researchgate.netwits.ac.za

A study on the optimization of this process at a laboratory scale found that incubating 5 g of fresh homogenized orris root with 20 mL of crude soybean lipoxidase, along with specific amounts of manganese chloride, ferrous sulfate, dioxane, and oleic acid, for 5 days at 37°C resulted in optimal irone production. researchgate.netwits.ac.za

The following table presents a summary of optimized conditions for biocatalytic irone production from orris root:

| Parameter | Optimized Condition | Reference |

| Orris Root (fresh homogenate) | 5 g | researchgate.netwits.ac.za |

| Crude Soybean Lipoxidase | 20 mL | researchgate.netwits.ac.za |

| Manganese Chloride | 50 mg | researchgate.netwits.ac.za |

| Ferrous Sulphate | 25 mg | researchgate.netwits.ac.za |

| Dioxane | 1 mL | researchgate.netwits.ac.za |

| Oleic Acid | 0.25 mL | researchgate.netwits.ac.za |

| Incubation Temperature | 37°C | researchgate.netwits.ac.za |

| Incubation Period | 5 days | researchgate.netwits.ac.za |

This optimized biocatalytic process has the potential to produce yields of around 696 mg of irone per kg of dry orris root, which is higher than the approximately 530 mg/kg obtained through traditional processing. researchgate.net

Comparative Analysis of Synthetic Approaches (Chemical vs. Biocatalytic)

Both chemical synthesis and biocatalytic methods offer distinct advantages and disadvantages for the production of this compound. The choice of method often depends on factors such as cost, desired purity, and sustainability considerations. wits.ac.zaresearchgate.net

Chemical Synthesis:

Advantages: Chemical synthesis routes are often well-established and can be scaled up for large-scale industrial production. researchgate.net They are not dependent on the availability of natural raw materials. researchgate.net

Disadvantages: Chemical syntheses of irones are often lengthy, involve harsh reaction conditions, and may use hazardous reagents, raising safety and environmental concerns. wits.ac.zaresearchgate.netresearchgate.net A significant challenge is controlling the stereochemistry, which often results in a racemic mixture of isomers, requiring further separation to isolate the desired enantiomerically pure this compound. researchgate.net

Biocatalytic Synthesis:

Advantages: Biocatalytic methods, including both metabolic engineering and enzymatic conversions, operate under mild reaction conditions (e.g., physiological pH and temperature). acs.org They are highly specific, often leading to the production of a single desired isomer, thus avoiding the need for costly and difficult separation of enantiomers. acs.org These "green chemistry" approaches are generally more environmentally friendly and sustainable. mdpi.com

Disadvantages: While promising, biocatalytic processes can be more expensive and complex to develop and optimize. researchgate.net The productivity of microbial fermentation or enzymatic reactions may need further improvement to be economically competitive with established chemical methods. researchgate.net

The following table provides a comparative overview of the two approaches:

| Feature | Chemical Synthesis | Biocatalytic Synthesis | References |

| Reaction Conditions | Often harsh (high temperature, pressure, extreme pH) | Mild (physiological temperature and pH) | wits.ac.zaresearchgate.netresearchgate.netacs.org |

| Stereoselectivity | Often low, produces racemic mixtures | High, can produce a single enantiomer | researchgate.netacs.org |

| Environmental Impact | Can generate hazardous waste | Generally more environmentally friendly | wits.ac.zaresearchgate.netresearchgate.netmdpi.com |

| Process Complexity | Can be multi-step and complex | Development and optimization can be complex | researchgate.netresearchgate.net |

| Sustainability | Relies on petrochemical feedstocks | Can utilize renewable feedstocks | researchgate.netresearchgate.net |

| Yield | Can be high but may require optimization | Yields are continuously being improved through engineering | researchgate.netresearchgate.net |

Biosynthetic Pathways and Regulation of Irones

Carotenoid Precursors and Oxidative Cleavage

While ionones, which are structurally similar to irones, are well-known oxidative cleavage products of carotenoids, the biosynthesis of irones involves a more complex route. bris.ac.uk The structure of irones does not adhere to the typical isoprene rule, indicating a modification beyond simple carotenoid cleavage. bris.ac.uk Nevertheless, the initial stages involving carotenoid metabolism and the action of specific enzymes are considered relevant to understanding potential, albeit indirect, precursor supply.

Carotenoid Cleavage Dioxygenases (CCDs) are a family of non-heme iron enzymes responsible for the oxidative cleavage of carotenoids to produce apocarotenoids. mdpi.comfrontiersin.org These products include important molecules like pigments, hormones (e.g., abscisic acid), and volatile aroma compounds. mdpi.comnih.gov

The CCD1 enzyme subfamily is particularly significant in the generation of flavor and fragrance compounds. nih.gov CCD1 is unique among plant CCDs as it is located in the cytosol, whereas its carotenoid substrates are typically found in plastids. nih.govnih.gov This suggests a mechanism involving the transport of carotenoid-derived substrates out of the plastid for cleavage by CCD1. nih.gov CCD1 enzymes are known to cleave various carotenoids at the 9, 10 (and/or 9', 10') positions to produce C13-apocarotenoids like β-ionone. frontiersin.orgnih.gov An artificial biosynthetic pathway has been designed that utilizes the CCD1 enzyme to cleave lycopene (B16060), forming psi-ionone, which can then be converted to irone isomers by other enzymes. nih.gov

CCDs are characterized by their ability to catalyze the oxygenolytic fission of alkene bonds within the carotenoid backbone. nih.gov They typically contain four conserved histidine residues that coordinate with an iron atom at the active site. frontiersin.org

The substrate specificity of CCDs varies among the different subfamilies.

CCD1 enzymes are known for their broad substrate promiscuity, capable of cleaving a variety of both cyclic and acyclic carotenoids and apocarotenoids. frontiersin.orgnih.govresearchgate.net For instance, CCD1 from Rosa damascena can cleave lycopene, β-carotene, lutein, and zeaxanthin. researchgate.net

CCD4 enzymes , which are located in the plastids, generally exhibit higher substrate specificity compared to CCD1. mdpi.com

CCD7 and CCD8 are involved in the biosynthesis of strigolactones, acting sequentially to cleave β-carotene into smaller apocarotenoid precursors. nih.govnih.gov

Nine-cis-epoxycarotenoid dioxygenases (NCEDs) are highly specific for 9-cis isomers of xanthophylls, which are precursors to the plant hormone abscisic acid. nih.govnih.gov

The table below summarizes the characteristics of different plant CCD subfamilies.

| CCD Subfamily | Typical Location | Substrate Specificity | Key Products/Role |

| CCD1 | Cytosol | Broad (e.g., β-carotene, lycopene, zeaxanthin) | C13/C14 aroma compounds (e.g., β-ionone, pseudoionone) |

| CCD4 | Plastids | More specific than CCD1 | Apocarotenoids contributing to tissue coloration |

| CCD7 | Plastids | trans-carotenoids (e.g., β-carotene) | C27 apocarotenoids (Strigolactone precursors) |

| CCD8 | Plastids | C27 apocarotenoids | C18 apocarotenoids (Strigolactone precursors) |

| NCED | Plastids | 9-cis-epoxycarotenoids (e.g., violaxanthin) | Xanthoxin (Abscisic acid precursor) |

Iridal (B600493) Pathway and Proposed Methyltransferase/Cyclase (bMTC)

The primary native biosynthetic route to irones in Iris species is believed to proceed through triterpenoid precursors known as iridals. bris.ac.ukresearchgate.net Irones are considered oxidative degradation products of these C30 iridal triterpenoids. researchgate.net This is supported by the observation that irones are not present in freshly harvested Iris rhizomes but develop gradually over several years of storage, a period essential for the enzymatic or oxidative conversion of iridals. bris.ac.ukgoogle.com

Radiolabelling studies have led to the proposal of a key enzymatic step in the irone biosynthetic pathway. bris.ac.uknih.gov This step involves the methylation of an open-chain iridal precursor, followed by cyclization to form a cycloiridal. bris.ac.uk This cycloiridal is then further processed to yield the various irone isomers, including α-irone and β-irone. nih.govresearchgate.net The methylation step is crucial as it introduces the methyl group that distinguishes the irone structure from the more common ionone skeleton. bris.ac.uk

A central, yet still unidentified, component of the native irone pathway is the hypothesized bifunctional methyltransferase/cyclase (bMTC). nih.govresearchgate.net This putative plant enzyme is thought to catalyze the direct conversion of an iridal precursor to cycloiridal. researchgate.netresearchgate.net The discovery and characterization of this enzyme remain a significant challenge in fully elucidating irone biosynthesis. researchgate.net

While the native plant bMTC is elusive, researchers have successfully identified and engineered promiscuous methyltransferase/cyclase enzymes from other organisms, such as Streptomyces, for use in artificial biosynthetic pathways. nih.gov By applying structure-guided rational design, a promiscuous methyltransferase (pMT) was engineered to improve its activity and selectivity towards producing cis-α-irone from psi-ionone, a product of carotenoid cleavage. nih.govresearchgate.netnih.gov This work demonstrates an alternative, orris-independent route to irone production by combining knowledge of different biosynthetic pathways. nih.gov

Context within Plant Secondary Metabolism

Irones are classified as secondary metabolites, specifically terpenoids (or more accurately, C14-norisoprenoids derived from C30 triterpenoids), which are not essential for the primary growth and development of the plant but play crucial roles in environmental interactions. bris.ac.uknih.gov In plants like Iris pallida and Iris germanica, these compounds are key components of the rhizome's chemical profile. nih.govresearchgate.net

Secondary metabolites are produced through various biosynthetic pathways and serve diverse ecological functions, such as defense against herbivores and pathogens, attracting pollinators, or acting as allelopathic agents. nih.govnih.gov The production of irones in Iris rhizomes, which occurs during a long post-harvest maturation period, is a classic example of secondary metabolite formation that requires specific conditions and enzymatic activities to convert precursor molecules (iridals) into the final, often more volatile and aromatic, products. google.comresearchgate.net The high value of these compounds in industries like perfumery underscores the economic importance of understanding and potentially manipulating plant secondary metabolism. researchgate.net

Irone's Role as a Specialized Metabolite and its Multifunctionality

Irones, including (-)-beta-Irone, are classified as specialized metabolites, also known as secondary metabolites. These compounds are not essential for the primary growth and development of the plant but are crucial for its interaction with the environment. In species like Iris pallida, irones are formed through the slow oxidation of triterpenoids within the dried rhizomes wikipedia.org. The accumulation of these compounds can be substantial, making up a significant percentage of the wet weight of the rhizomes in some Iris species iupac.org.

The primary and most well-documented function of irones is their contribution to the characteristic aroma of iris, particularly orris root, where they impart a sweet, floral, and woody scent wikipedia.org. This olfactory property has made them highly valuable in the fragrance industry cnr.it.

While direct research on the multifunctionality of this compound is specific, the roles of related apocarotenoids, such as β-ionone, can provide insights into its potential ecological functions. Apocarotenoids in plants serve a variety of purposes, including acting as:

Defense Compounds: They can deter herbivores and protect against microbial pathogens chemicalbook.comnih.gov. For instance, β-ionone has been shown to act as a feeding deterrent to certain insects nih.gov.

Ecological Cues: As volatile organic compounds (VOCs), they can act as signals to other organisms. This includes attracting pollinators or repelling pests chemicalbook.comnih.gov.

Growth Regulators: Some apocarotenoids are involved in plant development and stress responses chemicalbook.comnih.gov.

The table below summarizes the potential functions of irones as specialized metabolites, drawing parallels from related compounds.

| Function Category | Specific Role |

| Aroma and Fragrance | Contributes to the characteristic scent of iris flowers and rhizomes. |

| Defense | May act as a deterrent against herbivores and pathogens. |

| Pollinator Attraction | The floral scent can attract insects for pollination. |

| Interspecies Communication | May function as a volatile signal to other plants or organisms. |

It is important to note that while these functions are established for the broader class of apocarotenoids, further research is needed to specifically elucidate the full range of multifunctional roles of this compound in the plant.

Genetic and Enzymatic Regulation of Biosynthetic Pathways

The complete native biosynthetic pathway of irones in Iris species has not been fully elucidated, and several key enzymes remain to be identified. However, research, including radiolabelling studies, has provided a proposed pathway for their formation.

The biosynthesis is believed to start from triterpenoids, specifically iridals. These precursors are derived from the cyclization of squalene, a common intermediate in terpenoid synthesis iupac.org. The proposed key step in the formation of the irone structure is the action of a hypothesized bifunctional methyltransferase/cyclase (bMTC) researchgate.netnih.gov. This enzyme is thought to convert an iridal precursor directly to a cycloiridal intermediate, which then undergoes further reactions to form the various irone isomers researchgate.netnih.gov.

The proposed native biosynthetic route for irones is outlined below:

| Precursor | Intermediate | Key Proposed Enzyme (Hypothetical) | Product |

| Iridal (a C30 triterpenoid) | Cycloiridal | Bifunctional methyltransferase/cyclase (bMTC) | α-Irone, β-Irone, γ-Irone |

Despite the proposed pathway, the specific genes encoding the enzymes, such as the bMTC in Iris plants, have not yet been identified nih.gov. Consequently, the genetic regulation of this pathway in the plant remains largely unknown.

In contrast to the native pathway, significant progress has been made in developing artificial biosynthetic routes for irone production in microorganisms. These efforts have involved designing synthetic pathways that utilize promiscuous enzymes. For example, researchers have engineered a pathway to produce cis-α-irone from lycopene (a C40 carotenoid) by using a promiscuous bMTC to convert psi-ionone into α-irone researchgate.net. While this demonstrates the feasibility of enzymatic irone synthesis, it is an engineered pathway and does not necessarily reflect the precise mechanism in Iris plants.

The regulation of specialized metabolite biosynthesis in plants is often complex, involving transcription factors that respond to developmental cues and environmental stimuli. It is likely that the biosynthesis of irones in Iris rhizomes is also under tight regulatory control, which would explain their accumulation during storage iupac.org. However, without the identification of the key biosynthetic genes, the specific regulatory genes and mechanisms remain an area for future research.

Advanced Analytical Methodologies for Beta Irone Characterization

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography is the cornerstone for separating the structurally similar isomers of irone. The presence of multiple chiral centers and a double bond in the irone structure results in a total of ten possible stereoisomers, making their resolution a significant analytical challenge.

Chiral Gas Chromatography (GC) is a powerful technique for the enantioselective separation of volatile compounds and is particularly effective for resolving the enantiomers of irone. The successful separation relies on the use of chiral stationary phases (CSPs) that create a chiral environment within the GC column, allowing for differential interaction with each enantiomer.

The most common and effective CSPs for irone analysis are based on derivatized cyclodextrins. gcms.czbmrb.io Cyclodextrins are cyclic oligosaccharides that can be chemically modified to enhance their enantioselective capabilities. bmrb.io By incorporating derivatized beta-cyclodextrins into a polysiloxane stationary phase, columns are created that exhibit excellent selectivity and stability for separating chiral compounds like irones. gcms.cz Research has demonstrated that the racemates of all irone isomers (α, β, and γ) can be fully resolved using chiral capillary GC. copernicus.org This allows for the quantification of individual enantiomers, which is crucial as the odor properties can vary significantly between them.

The selection of the specific cyclodextrin (B1172386) derivative is critical for achieving optimal separation. For instance, columns with unique substitutions on the cyclodextrin molecule can offer enhanced resolution for specific compound classes, including ketones. A variety of these specialized columns are commercially available and have been successfully applied to the analysis of complex fragrance mixtures containing irones.

Table 1: Examples of Chiral GC Columns for Irone Analysis

| Column Type | Stationary Phase Description | Application |

|---|---|---|

| Rt-βDEXcst | Derivatized β-cyclodextrin | Resolution of all irone isomers, including (+)-β-irone and (-)-β-irone. gcms.cz |

| Rt-βDEXsa | 2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl beta cyclodextrin in a polysiloxane phase | General purpose chiral column for flavors and fragrances. |

The method involves injecting the sample onto the column and using a temperature program to elute the compounds. A flame ionization detector (FID) is commonly used for quantification. copernicus.org This technique is sensitive enough to differentiate between natural and synthetic Orris oils based on their distinct enantiomeric profiles. copernicus.org

High-Performance Liquid Chromatography (HPLC) serves as a complementary technique to GC for the analysis of (-)-beta-Irone and its isomers. While GC is ideal for volatile compounds, HPLC is well-suited for less volatile or thermally sensitive molecules and is often used for preparative separations and purity assessments. bhu.ac.in

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose. tcichemicals.comresearchgate.net In this technique, a nonpolar stationary phase, such as C18 (octadecylsilane), is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netchromsoc.jp The separation is based on the differential partitioning of the isomers between the stationary and mobile phases.

Studies have shown the successful separation of irone isomers using HPLC, which can be used to determine the chemical purity and enantiomeric excess (ee) of a sample. nih.gov For instance, the separation of cis and trans isomers of α-irone has been achieved using capillary HPLC with a porous graphitic carbon stationary phase. ddtjournal.com The choice of column and mobile phase composition is optimized to achieve the best resolution between the isomers of interest. bhu.ac.in Detection is often carried out using a UV detector, as the carbonyl group in the irone structure provides a chromophore. gcms.cz

Table 2: Typical HPLC System Configuration for Isomer Analysis

| Component | Specification | Purpose |

|---|---|---|

| Column | Reversed-phase C18 or Porous Graphitic Carbon | Stationary phase for separation based on hydrophobicity. researchgate.netddtjournal.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Eluent to carry the sample through the column. chromsoc.jp |

| Detector | UV-Vis or Photodiode Array (PDA) | Detection of analytes based on UV absorbance. gcms.cztcichemicals.com |

| Flow Rate | Typically 0.5 - 2.0 mL/min | Controls the speed of the separation. nih.gov |

HPLC is also valuable for isolating specific isomers for further analysis, such as structural elucidation by NMR or sensory evaluation. researchgate.net

Spectrometric Methods for Structural Elucidation and Purity Assessment

Spectrometric methods provide detailed information about the molecular structure, identity, and quantity of this compound. These techniques are essential for confirming the structure of the target compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of a compound. Both ¹H NMR and ¹³C NMR are used to confirm the identity and structure of beta-irone (B12784010). redalyc.org

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. bhu.ac.in

Due to a lack of publicly available, specific NMR data for this compound, the data for the structurally similar compound beta-ionone (B89335) is presented below for illustrative purposes. Beta-ionone shares the same core ring structure and butenone side chain but lacks the methyl group at the C-6 position found in beta-irone. The presence of this additional methyl group in beta-irone would influence the chemical shifts of nearby protons and carbons. The analysis of 2D NMR experiments like COSY, HSQC, and HMBC is crucial for the unambiguous assignment of all signals. redalyc.org

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for beta-Ionone (in CDCl₃)

| Atom Position | ¹³C Chemical Shift (δ, ppm) bmrb.io | ¹H Chemical Shift (δ, ppm) bmrb.io |

|---|---|---|

| 1 | 39.68 | - |

| 2 | 18.85 | 1.49 |

| 3 | 33.54 | 2.06 |

| 4 | 131.56 | - |

| 5 | 143.22 | 6.12 |

| 6 | 198.85 | - |

| 7 | 21.75 | 2.30 |

| 8 | 135.89 | 7.27 |

| 9 | 34.04 | - |

| 10 | 27.17 | 1.07 |

| 11 | 28.78 | 1.07 |

| 12 | 28.78 | 1.77 |

| 13 | 136.15 | - |

Note: This data is for beta-ionone, a related compound, and is provided as a reference. The numbering may not directly correspond to the IUPAC numbering for beta-irone.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. It is a fundamental technique for the analysis of volatile and semi-volatile compounds like this compound. The GC separates the components of a mixture, and the mass spectrometer then fragments the individual components, producing a unique mass spectrum for each. nih.gov

This mass spectrum acts as a molecular fingerprint, allowing for confident identification of the compound by comparing it to a spectral library. For this compound (C₁₄H₂₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (206.32 g/mol ). nih.gov The fragmentation pattern provides further structural information.

When coupled with a chiral GC column, GC-MS becomes a powerful tool for both enantioselective separation and identification, confirming the identity of each eluting enantiomer. gcms.cz It is widely used to determine the chemical purity of irone samples and to quantify the relative amounts of different isomers in a mixture. nih.gov

Derivatization Strategies for Enhanced Analytical Detection

Analytical derivatization is a process where a molecule of interest is chemically modified to produce a new compound with properties that are more suitable for a given analytical method. nih.gov For this compound, which contains a ketone functional group, derivatization can be employed to enhance its detectability, particularly in trace analysis. nih.gov

The primary goals of derivatizing ketones like beta-irone are:

To Improve Chromatographic Behavior: Modifying the molecule can increase its volatility or thermal stability for GC analysis. scribd.com

To Enhance Detector Response: A chemical tag can be introduced that has a strong response in a specific detector, such as an electron capture detector (ECD) in GC or improving ionization efficiency for mass spectrometry. ddtjournal.comscribd.com

Common derivatization reagents for ketones react with the carbonyl group. For example:

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent reacts with ketones to form oxime derivatives. The resulting derivative is highly sensitive to electron capture detection (ECD), significantly lowering detection limits in GC-ECD analysis. copernicus.org

2,4-Dinitrophenylhydrazine (DNPH): DNPH reacts with ketones to form 2,4-dinitrophenylhydrazones. These derivatives are brightly colored and possess a strong UV chromophore, making them ideal for HPLC-UV analysis. nih.gov

Hydroxylamine: Forms oxime derivatives, which can improve ionization efficiency in liquid chromatography-mass spectrometry (LC-MS) analyses. ddtjournal.com

Silylation Reagents (e.g., BSA, BSTFA): While primarily used for active hydrogen atoms (like in alcohols and phenols), silylating agents can sometimes react with the enolizable form of ketones, improving their thermal stability and chromatographic properties for GC analysis. tcichemicals.comresearchgate.net

Although specific derivatization protocols for this compound are not widely documented in mainstream literature, these general strategies for ketones are applicable and could be optimized to develop highly sensitive methods for its detection and quantification in complex matrices. nih.govresearchgate.net

Tailoring Derivatization for Specific Isomers and Enantiomers

The analysis of chiral compounds like this compound often requires derivatization to enable or enhance separation and detection. sigmaaldrich.comresearchgate.net Derivatization involves chemically modifying the analyte to form a new compound with properties more suitable for a specific analytical method. researchgate.netresearchgate.net For the enantioselective analysis of irones, including this compound, derivatization is a key step to form diastereomers that can be separated on achiral chromatographic columns. scirp.org

Several chiral derivatizing reagents (CDRs) are available for this purpose. science.gov These reagents are themselves chiral and react with the enantiomers of the target compound to produce diastereomeric pairs. nih.gov These diastereomers have different physical properties and can be separated using standard chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). scirp.orgscience.gov

For instance, chiral alcohols can be derivatized with acetic acid to form enantiomeric esters, which can then be resolved by chiral-phase GC. science.gov Another approach involves the use of reagents like (-)-(1R)-menthyl chloroformate, which reacts with amines to form diastereomeric carbamates that are resolvable on a non-polar GC column. scirp.org The choice of derivatization reagent is critical and depends on the functional groups present in the analyte and the desired analytical outcome. greyhoundchrom.comacademicjournals.org

The following table summarizes some chiral derivatization reagents and their applications:

| Chiral Derivatizing Reagent (CDR) | Analyte Functional Group | Resulting Derivative | Analytical Technique |

| Acetic Acid | Alcohols | Enantiomeric Esters | Chiral-Phase GC science.gov |

| (-)-(1R)-Menthyl Chloroformate | Amines | Diastereomeric Carbamates | GC scirp.org |

| Phenyl isothiocyanate (PITC) | Amines, Carboxylic Acids | Diastereomers | HPLC science.gov |

| Trifluoroacetic anhydride (B1165640) (TFAA) | Amines, Alcohols | Trifluoroacetyl derivatives | GC sigmaaldrich.com |

| (S)-PMP | Carboxylic Acids | Diastereomers | MS nih.gov |

Impact of Derivatization on Selectivity and Detection Limits

Chemical derivatization significantly enhances the selectivity and detection limits of analytical methods for this compound and other chiral compounds. researchgate.netmdpi.comencyclopedia.pub By converting the analyte into a derivative, its chromatographic behavior and detector response can be substantially improved. academicjournals.org

Improved Selectivity: Derivatization can increase the volatility of polar compounds, making them suitable for GC analysis. researchgate.net For enantiomers, the formation of diastereomers allows for their separation on standard, non-chiral stationary phases, thereby increasing the selectivity of the method. scirp.orgnih.gov The choice of derivatizing reagent can even influence the elution order of the enantiomers, a phenomenon known as enantioreversal, which can be advantageous for analyzing trace amounts of one enantiomer in the presence of a large excess of the other. sigmaaldrich.com

Enhanced Detection Limits: Derivatization can introduce a functional group into the analyte that is more responsive to a particular detector, thereby lowering the detection limit. researchgate.netacademicjournals.org For example, introducing a fluorophore through derivatization can significantly enhance the sensitivity of fluorescence detection in HPLC. nih.gov Similarly, derivatization can improve the ionization efficiency of an analyte in mass spectrometry (MS), leading to better sensitivity. academicjournals.org For example, the use of (S)-anabasine as a derivatizing reagent for chiral carboxylic acids has been shown to improve their detectability by MS by 20–160-fold. nih.gov

The following table illustrates the impact of derivatization on analytical parameters:

| Derivatization Effect | Mechanism | Example |

| Increased Volatility | Conversion of polar functional groups (e.g., -OH, -NH2) to less polar derivatives. researchgate.net | Silylation of alcohols and amines for GC analysis. researchgate.net |

| Improved Chromatographic Separation | Formation of diastereomers from enantiomers, allowing separation on achiral columns. scirp.org | Derivatization of amino acids with chiral reagents for HPLC separation. science.gov |

| Enhanced Detector Response | Introduction of a chromophore, fluorophore, or electroactive group. researchgate.net | Labeling of amino acids with fluorescent tags for sensitive detection. nih.gov |

| Lowered Detection Limits | Increased signal-to-noise ratio due to enhanced detector response. mdpi.comencyclopedia.pub | Derivatization of β-blockers with (S)‐BTMNP for HPLC analysis, achieving detection limits in the ng/mL range. researchgate.net |

Application in Natural Product Authentication and Quality Assessment

The accurate analysis of this compound and its isomers is critical for the authentication and quality control of natural products, particularly in the fragrance and flavor industry. nih.govnih.gov The essential oil from iris rhizomes, a precious raw material, owes its characteristic fragrance to irones, which are formed during the aging of the rhizomes. nih.govresearchgate.net The composition and enantiomeric distribution of these irones greatly influence the oil's commercial value. oup.com

Adulteration is a significant concern in the essential oil industry, where high-value oils may be diluted with cheaper synthetic compounds or oils from other sources. nih.govacs.orgresearchgate.net For example, iris oil can be fortified with synthetic α-irone and β-irone. nih.gov Advanced analytical techniques, such as enantioselective GC, are crucial for detecting such adulteration. oup.com By comparing the enantiomeric ratios of irones in a sample to those of authentic natural products, it is possible to differentiate between natural and non-natural qualities. researchgate.net

Furthermore, analytical methods are employed to assess the quality of raw plant materials and finished products. nih.gov Headspace solid-phase microextraction coupled with gas chromatography (HS-SPME-GC) has been developed as a rapid and reliable method for quantifying irones in iris rhizomes, enabling the quality control of numerous batches. nih.govresearchgate.net Metabolomic approaches using techniques like UHPLC/TOF-HRMS combined with multivariate statistical analysis can also be used to discriminate between different species and origins of iris, further ensuring the authenticity and quality of the raw material. researchgate.net

The following table lists the analytical methods and their applications in the authentication and quality assessment of iris-derived products:

| Analytical Method | Application | Reference |

| Enantioselective Gas Chromatography (GC) | Differentiation between natural and synthetic irones; Adulteration detection. | oup.comresearchgate.net |

| Headspace Solid-Phase Microextraction (HS-SPME)-GC | Quantification of irones for quality control of iris rhizomes. | nih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Analysis of phenolic compounds for species identification and quality assessment. | mdpi.com |

| Ultra-High-Performance Liquid Chromatography-Time-of-Flight High-Resolution Mass Spectrometry (UHPLC/TOF-HRMS) | Metabolomic fingerprinting for authentication of species and origin. | researchgate.net |

Biological Activity Research and Mechanisms of Beta Irone

Ecological Roles in Plant-Organism Interactions

As a volatile organic compound (VOC), (-)-beta-Irone plays a significant part in the complex communication network between plants and other organisms. nih.gov It is a component of the chemical arsenal (B13267) that plants deploy for defense and interaction. nih.gov

This compound exhibits dual activity, functioning as both an insect attractant and a repellent, making it a compound of interest for natural pest management strategies. Research indicates that its presence can significantly influence insect behavior. For instance, in agricultural settings, crops treated with β-irone showed a notable decrease in aphid populations compared to untreated controls.

While specific research on this compound is ongoing, studies on the closely related compound β-ionone provide mechanistic insights. β-ionone is released by plants as a defense mechanism and has been shown to act as a feeding deterrent against pests like the red-legged earth mite (Halotydeus destructor) and flea beetles. nih.gov Choice bioassays have demonstrated that β-ionone has a strong repellent effect on flea beetles and spider mites and deters oviposition in whiteflies. researchgate.net The mechanism for these effects is believed to be the interaction of these volatile compounds with the olfactory receptors of insects, triggering a behavioral response of avoidance or attraction.

Table 1: Effects of Beta-Irone (B12784010) and Related Compounds on Various Insect Species

| Compound | Affected Species | Observed Effect | Reference |

|---|---|---|---|

| beta-Irone | Aphids | Repellency / Decreased Infestation | |

| beta-Ionone (B89335) | Red-legged earth mite | Feeding Deterrent | nih.gov |

| beta-Ionone | Flea beetles | Feeding Deterrent / Repellency | nih.govresearchgate.net |

| beta-Ionone | Spider mites | Repellency | researchgate.net |

| beta-Ionone | Whiteflies | Oviposition Deterrence | researchgate.net |

| Dihydro-β-ionone | Crucifer flea beetle | Attractant | researchgate.net |

The role of irones in plant defense extends beyond direct deterrence. These compounds are key players in systemic and inter-plant communication. β-ionone, for example, is part of the induced defense system in plants like canola (Brassica napus), released upon wounding by herbivores. researchgate.net

A significant mechanism of action involves "priming," where volatile cues from a stressed plant prepare neighboring plants for a faster and stronger defense response upon attack. oup.com Research on barley (Hordeum vulgare) has shown that plants infected with a pathogen release a blend of VOCs, including β-ionone. oup.com Healthy neighboring plants that detect these cues enhance their resistance. oup.com This inter-plant defense propagation is a form of priming, where the receiver plants exhibit more pronounced gene expression changes after being challenged by a pathogen. oup.com

Table 2: Genes Modulated by Beta-Ionone During Defense Priming in Barley

| Gene | Gene Name / Family | Function in Plant | Effect | Reference |

|---|---|---|---|---|

| HvHDA2 | HISTONE DEACETYLASE 2 | Gene Regulation / Chromatin Remodeling | Induction | oup.com |

| HvTPL | TETRATRICOPEPTIDE REPEAT-LIKE | Transcriptional Co-repression / Defense Signaling | Priming | oup.com |

This compound and related compounds possess notable antimicrobial capabilities. The related compound, β-ionone, is recognized for its antibacterial and fungicidal properties. nih.govresearchgate.net While the precise mechanisms for this compound are still under investigation, insights can be drawn from other antimicrobial compounds that share structural or functional similarities.

The primary mechanisms by which such compounds are thought to exert their antifungal and antibacterial effects include:

Disruption of Cell Wall Integrity : The fungal cell wall, composed of polysaccharides like β-glucan and chitin, is a common target for antifungal agents. intec.edu.do Some compounds, such as echinocandins, inhibit the enzyme β-(1,3)-glucan synthase, which is crucial for cell wall synthesis, leading to osmotic instability and cell death. mdpi.comnih.gov

Interference with Cell Membranes : Many antimicrobial agents interact with the lipids and proteins in the cell membrane, disrupting its structure and function. This can lead to increased permeability, leakage of essential cellular contents, and ultimately, cell lysis. mdpi.com

Iron Chelation : Some antimicrobial molecules function by binding, or chelating, essential metal ions like iron. researchgate.net Iron is a critical micronutrient for microbial growth and biofilm formation. researchgate.netfrontierspartnerships.org By sequestering iron, these agents can destabilize bacterial membranes and inhibit growth. researchgate.net For example, the iron chelator β-thujaplicin has been shown to be effective against Acinetobacter baumannii by interfering with iron on the phospholipid bilayer. researchgate.net

Molecular and Cellular Mechanisms in Broader Biological Systems

Beyond its ecological roles, this compound interacts with fundamental cellular processes, modulating pathways and binding to specific biological targets.

This compound has been shown to modulate cellular signaling pathways, particularly those related to redox homeostasis. One of its proposed mechanisms of action is the reduction of reactive oxygen species (ROS) through the enhancement of antioxidant enzyme activities. This activity is critical, as the balance of ROS is essential for normal cell function, and its dysregulation is implicated in numerous pathologies. nih.gov The Keap1-Nrf2 pathway is a central regulator of cellular response to oxidative stress, and compounds that influence this system can have profound effects on gene expression related to antioxidant defense. nih.govmdpi.com

Furthermore, the influence of irones on gene expression has been directly observed in plant defense, where β-ionone exposure leads to the induction and priming of specific defense-related genes, such as HvHDA2 and HvTPL, in barley. oup.com In other biological systems, research has highlighted that β-irone can suppress carcinogenesis induced by compounds like benzo(a)pyrene by boosting antioxidant enzymes.

The connection between iron metabolism and cellular signaling is another area of interest. nih.gov Iron is essential for the function of many enzymes and is also a key player in redox reactions that can generate ROS. nih.gov Plants and other organisms have intricate pathways to manage iron homeostasis, which are closely linked with defense and stress responses. nih.govresearchgate.net While a direct role for this compound in iron transport or metabolism has not been fully elucidated, iron-chelating compounds are known to have wide-ranging effects on signaling cascades such as the AKT, ERK, and JNK pathways. oncotarget.com

The biological effects of this compound are mediated through its direct interaction with specific molecular targets, such as receptors and enzymes. A significant finding identified prostate-specific G protein-coupled receptors (GPCRs) as a target for β-irone. A 2020 study by Xie et al. confirmed that β-irone activates these receptors, which leads to a reduction in the growth of prostate cancer cells.

In the context of its ecological roles, the interaction of this compound with insect olfactory receptors is the primary mechanism for its attractant and repellent effects. Although detailed studies often focus on isomers like (+)-cis-alpha-Irone, which has been shown to bind to specific olfactory receptors like OR51E2, it is understood that this compound acts through similar sensory pathways in insects.

The biosynthesis of β-irone itself involves specific enzymes. It is derived from the carotenoid lycopene (B16060) through a process of oxidative cleavage that is catalyzed by carotenoid cleavage dioxygenases (CCDs).

Table 3: Known and Proposed Biological Targets of Irones

| Compound | Biological Target | Type of Target | System | Effect of Interaction | Reference |

|---|---|---|---|---|---|

| beta-Irone | Prostate-Specific GPCRs | Receptor | Human (Prostate Cells) | Activation, leading to reduced cell growth | |

| alpha-Irone | Olfactory Receptor 51E2 (OR51E2) | Receptor | Human (Nasal Epithelium) | Binding, leading to aroma perception | |

| Irones (general) | Insect Olfactory Receptors | Receptor | Insects | Binding, leading to attractancy or repellency | |

| beta-Irone | Antioxidant Enzymes | Enzyme | General Biological Systems | Enhanced activity |

Chemosensory Perception Research of Irones, Including Beta Irone

Olfactory Perception and Specific Anosmia for Irone Isomers

The ability to perceive the distinct aroma of irones, key components of the prized orris scent, is not universal and varies significantly among individuals. This variation extends to the different isomers of irone, with some people exhibiting specific anosmia, or the inability to smell, a particular isomer.

Inter-individual Variation in Olfactory Thresholds and Distribution Patterns

Research has consistently shown a wide range of olfactory thresholds for irone isomers across the population. leffingwell.comperfumerflavorist.com This means that the minimum concentration at which an individual can detect the scent of an irone isomer can differ by several orders of magnitude from person to person. leffingwell.com For instance, the olfactory threshold for α-ionone, a structurally related compound, has been observed to vary by 3-4 orders of magnitude among subjects. leffingwell.com This high inter-individual variability is a common phenomenon in olfactory perception and is influenced by a variety of factors, including genetics, age, and gender. researchgate.netcuni.cz

Studies on specific anosmia have revealed that a significant portion of the population may be unable to perceive certain irone isomers. For example, it has been noted that a considerable percentage of the European population cannot smell β-ionone. researchgate.net This phenomenon of specific anosmia is not uncommon and has been documented for numerous other odorants. oup.combrainly.com The distribution of these olfactory thresholds often follows a bell-shaped curve, with the extremes representing individuals with specific anosmia (diminished sensitivity) and specific hyperosmia (enhanced sensitivity). unam.mx

The presence of specific anosmia to certain irone isomers highlights the complexity of olfactory perception and has significant implications for the fragrance industry, where the goal is to create scents that are perceived consistently and pleasantly by a broad audience.

Genetic Basis of Olfactory Perception Differences (e.g., single nucleotide polymorphisms)

The remarkable diversity in how individuals perceive odors, including the nuances of irone isomers, is strongly rooted in our genetic makeup. numberanalytics.comresearchgate.net The human genome contains a large family of olfactory receptor (OR) genes, which encode the protein receptors responsible for detecting odorant molecules. numberanalytics.comwikipedia.org Genetic variations within these OR genes, such as single nucleotide polymorphisms (SNPs), can lead to functional differences in the corresponding receptors, thereby altering an individual's perception of a specific odor. frontiersin.org

An unusually high level of genetic diversity has been found in the coding regions of human olfactory receptor genes. frontiersin.org It's estimated that any two individuals have functional differences at over 30% of their odorant receptor alleles. frontiersin.org This genetic variability can result in some individuals having a reduced or complete inability to smell a particular compound, a condition known as specific anosmia. numberanalytics.complos.org

For instance, research has identified a strong association between SNPs in the olfactory receptor gene OR11H7P and the sensitivity to isovaleric acid. frontiersin.org Similarly, genetic variations in the OR7D4 gene are linked to how individuals perceive the odor of androstenone. researchgate.net While specific OR genes directly linked to the perception of (-)-beta-irone are still under investigation, it is highly probable that SNPs within one or more OR genes are responsible for the observed inter-individual differences in its perception. The olfactory receptor OR5A2 has been identified as a receptor for various musk compounds and is known to be activated by a broad range of odorants, making it a potential candidate for interacting with irone isomers. google.complos.orgnih.govbiorxiv.org The variability in the expression levels of OR genes, influenced by SNPs in their promoter regions, may also contribute to the diversity in olfactory perception. nih.gov

Structure-Activity Relationships in Olfactochemistry

The relationship between the chemical structure of a molecule and its perceived odor is a central focus of olfactochemistry. In the case of irones, subtle differences in their three-dimensional structure, particularly between enantiomers and isomers, can lead to profound differences in their olfactory profiles.

Enantiomeric Specificity in Odor Perception of Irones

The human olfactory system is capable of distinguishing between enantiomers, which are mirror-image isomers of a chiral molecule. psu.edu This enantiomeric specificity is a well-documented phenomenon in olfaction and is particularly relevant to the perception of irones. researchgate.net Different enantiomers of a given irone isomer can elicit distinct odor qualities and intensities. perfumerflavorist.comnih.gov

For example, studies have shown that the (-)-cis-α-irone is often described as having the most desirable and characteristic "orris butter" scent, being finer and stronger than its (+)-antipode. researchgate.net In contrast, some reports have suggested that (+)-cis-α-irone is odorless. researchgate.net The ability to differentiate between enantiomers highlights the highly specific nature of the interactions between odorant molecules and olfactory receptors. wikipedia.orgnih.gov This chiral recognition is a critical factor in the fragrance industry, as the enantiomeric purity of an irone can significantly impact the final character of a perfume.

The table below summarizes the reported olfactory differences between some irone enantiomers.

| Enantiomer | Reported Odor Characteristics | Source(s) |

|---|---|---|

| (-)-cis-α-Irone | Finest and most distinct 'orris butter' character, stronger than its (+)-antipode. | researchgate.net |

| (+)-cis-α-Irone | More intense violet aroma than its (−)-counterpart; some reports suggest it is odorless. | researchgate.net |

| (-)-cis-γ-Irone | Lower detection threshold (stronger) than its (+)-antipode. | researchgate.net |

| (-)-trans-γ-Irone | Appreciated for its soft ''orris butter'' type of odor, though less powerful. | researchgate.net |

Comparative Analysis of Irone Isomers' Olfactory Profiles

The irone family consists of several isomers, primarily α-, β-, and γ-irone, each with its own distinct olfactory profile. chemicalbook.comodorart.com These isomers differ in the position of the double bond within the cyclohexene (B86901) ring. This seemingly minor structural variation is sufficient to produce noticeable differences in their perceived scents.

The following table provides a comparative overview of the olfactory profiles of the main irone isomers.

| Isomer | General Olfactory Profile | Specific Notes | Source(s) |

|---|---|---|---|

| α-Irone | Rich, floral, natural, characteristic orris and violet | Floral, green, woody, powdery, raspberry | chemicalbook.comodorart.comchemicalbook.inthegoodscentscompany.com |

| β-Irone | Powdery, soft | Earthy | odorart.com |

| γ-Irone | Fruity, slightly sweet | Woody, ionone-like | odorart.comleffingwell.com |

Advanced Methods in Chemosensory Research

The study of chemosensory perception, particularly in the context of complex molecules like irones, has been greatly advanced by the development of sophisticated analytical techniques. These methods allow researchers to separate and identify individual isomers and enantiomers and to correlate their chemical structures with their specific olfactory properties.

One of the most powerful techniques in this field is Gas Chromatography-Olfactometry (GC-O) . nih.govglsciences.euacs.orgwikipedia.orgresearchgate.net This method combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. acs.orgwikipedia.org As individual compounds elute from the GC column, they are split into two paths: one leading to a conventional detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained assessor can evaluate the odor of each component. nih.gov GC-O is invaluable for identifying the specific odor-active compounds in a complex mixture, such as an essential oil, and for characterizing the olfactory profile of each component. glsciences.euresearchgate.net Enantioselective GC-O (enantio-GC-O) further allows for the olfactory evaluation of individual enantiomers. glsciences.eu

Molecular modeling and docking studies are computational methods used to predict and analyze the interactions between odorant molecules and olfactory receptors. wikipedia.orgacs.orggenominfo.orgacs.orgresearchgate.net By creating three-dimensional models of both the odorant (ligand) and the receptor, researchers can simulate how they might bind together. genominfo.org This "docking" process helps to understand the structural basis of odor perception and can explain why, for example, one enantiomer of an irone might bind more strongly to a particular receptor than its mirror image. psu.eduacs.org While obtaining the exact crystal structures of olfactory receptors remains a challenge, homology modeling based on other G protein-coupled receptors provides valuable insights. acs.orggenominfo.org

Other advanced techniques include the use of soft electron ionization in conjunction with GC-Time-of-Flight Mass Spectrometry (GC-TOF-MS) to help differentiate between isomers with very similar mass spectra. spectroscopyonline.com These methods, often used in combination, provide a comprehensive approach to unraveling the complex relationships between chemical structure and olfactory perception.

Psychometric Functions and Threshold Measurement Methodologies

The study of odor perception often begins with determining the odor detection threshold (ODT), which is the lowest concentration of a substance that can be detected by a human panel. researchgate.netleffingwell.com This is a critical measure of a compound's potency. researchgate.net The recognition threshold, the concentration at which the odor can be identified, is also a key metric. leffingwell.com

Methodologies for measuring these thresholds are diverse. A common approach is the dilution-to-threshold method, where a sample is systematically diluted with odorless air and presented to panelists in ascending order of concentration. leffingwell.comresearchgate.net Techniques like dynamic olfactometry standardize this process, using an olfactometer to present precise dilutions to a trained panel. The threshold is typically defined as the concentration at which 50% of the panel can detect the odor. researchgate.netacademie-sciences.fr Another established method is the triangle odor bag method, where a panelist must identify the one bag containing the odorant out of three, with the concentration being successively reduced. flavscents.com

The relationship between the physical intensity of a stimulus and the probability of its detection can be formally described by a psychometric function. researchgate.netthieme-connect.com This sigmoid-shaped curve is defined by its intercept (the threshold) and its slope, which represents the rate of increase in detection probability with concentration. researchgate.netscentree.co Fitting psychometric functions provides a more complete profile of sensory detection compared to methods that only estimate a single threshold point. researchgate.net Research on the related compound β-ionone has shown that psychometric functions can effectively discriminate between individuals who are genetically "sensitive" or "insensitive" to the odorant, demonstrating the power of this approach in chemosensory research. researchgate.net

While extensive research has been conducted on the odor thresholds of various irone isomers, a specific, numerically defined odor detection threshold for this compound is not consistently reported in the surveyed scientific literature. However, thresholds for other irone isomers have been determined, illustrating the significant impact that stereochemistry has on olfactory potency. For instance, (-)-cis-γ-irone is noted as being particularly potent. researchgate.netscentree.co

Table 1: Odor Detection Thresholds of Selected Irone Isomers

| Compound | Odor Detection Threshold (in ng/L of air) | Reference(s) |

| (-)-cis-γ-Irone | 0.75 | researchgate.netscentree.co |

| (+)-trans-γ-Irone | 113.5 | academie-sciences.fr |

| (-)-trans-γ-Irone | 26.35 | academie-sciences.fr |

| α-Irone | 7.373 | cnr.itleffingwell.com |

| (-)-cis-α-Irone | Not specified, but noted as stronger than (+)-cis-α-irone | academie-sciences.fr |

| This compound | Not specified in surveyed literature | academie-sciences.fr |

Gas Chromatography-Olfactometry/Sniffing Techniques for Olfactory Characterization